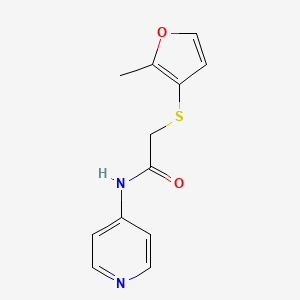
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme involved in the degradation of incretin hormones that regulate glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea have been studied in various research studies. This compound has been shown to reduce inflammation, cancer cell growth, and improve glucose metabolism. It has also been shown to reduce insulin resistance and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea in lab experiments include its potential applications in various scientific research fields, its ability to inhibit certain enzymes, and its potential to reduce inflammation, cancer cell growth, and improve glucose metabolism. The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy, and the need for appropriate dosing and administration.
Direcciones Futuras
There are several future directions for research on 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea. These include further studies on its anti-inflammatory, anti-cancer, and anti-diabetic properties, and its potential applications in other scientific research fields. Future research should also focus on determining the safety and efficacy of this compound, and the appropriate dosing and administration for its potential therapeutic use. Additionally, research should focus on the development of novel derivatives of this compound with improved properties and potential therapeutic applications.
In conclusion, 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea is a chemical compound with potential applications in various scientific research fields. Its ability to inhibit certain enzymes, reduce inflammation, cancer cell growth, and improve glucose metabolism make it a promising compound for further research. However, further studies are needed to determine its safety and efficacy, and the appropriate dosing and administration for its potential therapeutic use.
Métodos De Síntesis
The synthesis of 3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea has been reported in various research studies. One of the methods involves the reaction of tert-butyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate with 1-(1-methylsulfinylpropan-2-yl)urea in the presence of a base. Another method involves the reaction of tert-butyl 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetate with 1-(1-methylsulfinylpropan-2-yl)thiourea.
Aplicaciones Científicas De Investigación
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth. It has also been shown to improve glucose tolerance and insulin sensitivity, which can be beneficial for individuals with diabetes.
Propiedades
IUPAC Name |
3-(2-tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-10(9-21(6)20)18(5)13(19)17-11-7-15-12(16-8-11)14(2,3)4/h7-8,10H,9H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOKUTXMLNUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)C(=O)NC1=CN=C(N=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butylpyrimidin-5-yl)-1-methyl-1-(1-methylsulfinylpropan-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)

![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)


![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
